molecular formula C4H5ClN2O2S2 B1354828 2-Chloro-4-methylthiazole-5-sulfonamide CAS No. 348086-67-9

2-Chloro-4-methylthiazole-5-sulfonamide

Cat. No. B1354828
M. Wt: 212.7 g/mol
InChI Key: DJJSIXFBKIFPGR-UHFFFAOYSA-N
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Description

2-Chloro-4-methylthiazole-5-sulfonamide, also known as SKL602, is a chemical compound with the molecular formula C4H5ClN2O2S2 . It is used in the synthesis of pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-methylthiazole-5-sulfonamide consists of a thiazole ring with a chlorine atom and a methyl group attached to it, as well as a sulfonamide group . The molecular weight is 212.68 .


Physical And Chemical Properties Analysis

2-Chloro-4-methylthiazole-5-sulfonamide has a predicted boiling point of 431.3±55.0 °C and a predicted density of 1.644±0.06 g/cm3 . The compound is stored at 2-8°C .

Scientific Research Applications

1. Organic Electronics

  • Application Summary : Thiazolothiazole ring system has gained dramatic attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure . This class of compounds has remarkably high oxidation stability and charge carrier mobility which are crucial properties for optoelectronic applications .
  • Method of Application : Thiazolothiazole are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors .
  • Results : Despite the large number of publications in the last two decades, only few methodologies are known for the synthesis of thiazolothiazoles .

2. Medicinal Applications

  • Application Summary : Thiazole has an important component effect of the pharmacophores of a large number of medicinal significance molecules . The evaluation of their biological activity, such as antibacterial, antiprotozoal, antitubercular, antifungal, and anthelmintic, with emphasis on their potential medicinal applications, is desirable .
  • Method of Application : The study of structure-activity relationship interestingly reveals that change of the structure of substituent group at C-2 position commonly results in the change of its bioactivity .
  • Results : Though literature survey reports many therapeutic applications of 2-substituted benzothiazoles, their investigation for anti-inflammatory activity is limited .

Safety And Hazards

The safety data sheet for 2-Chloro-4-methylthiazole-5-sulfonamide indicates that it is for R&D use only and not for medicinal, household, or other use . The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

2-chloro-4-methyl-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJSIXFBKIFPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477437
Record name 2-Chloro-4-methylthiazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methylthiazole-5-sulfonamide

CAS RN

348086-67-9
Record name 2-Chloro-4-methylthiazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-methyl-1,3-thiazole-5-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Prepared by general procedure III from 2-Chloro-4-methyl-thiazole-5-sulfonyl chloride (1.0 g, 4 mmol,) and ammonium hydroxide (0.32 mL, 4 mmol) to give 2-Chloro-4-methyl-thiazole-5-sulfonic acid amide (0.75 g, 81%) as a white solid. MS (ISP) 213.0 [(M+H)+], 215.1[(M+2+H)+].
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1 g
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0.32 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

117.7 g (1.8 mol) of 26% strength aqueous ammonia solution are added dropwise to a solution of 208 g (95% pure, 0.9 mol) of 2-chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride in 1000 ml of tetrahydrofuran at −10° C. The reaction mixture is left to stirr without further cooling for 2 h and is then concentrated in a rotary evaporator. The crude product is employed without further purification in the next stage.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-4-methylthiazole-5-sulfonamide
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2-Chloro-4-methylthiazole-5-sulfonamide
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Reactant of Route 5
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Reactant of Route 6
2-Chloro-4-methylthiazole-5-sulfonamide

Citations

For This Compound
1
Citations
F Carta, A Birkmann, T Pfaff… - Journal of Medicinal …, 2017 - ACS Publications
A series of congeners structurally related to pritelivir, N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide, a helicase-primase inhibitor for the …
Number of citations: 19 pubs.acs.org

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